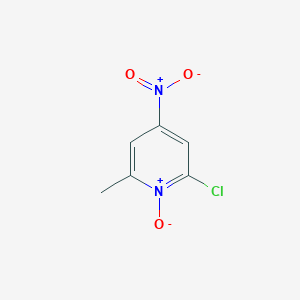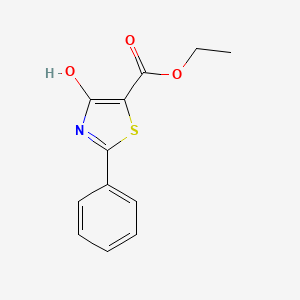
2-Chloro-6-methyl-4-nitropyridine 1-oxide
Overview
Description
“2-Chloro-6-methyl-4-nitropyridine 1-oxide” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of C6H5ClN2O3 .
Molecular Structure Analysis
The nitro group in the compound is essentially coplanar with the aromatic ring . The molecular packing exhibits a herringbone pattern . The molecular formula is C6H5ClN2O3 .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-6-methyl-4-nitropyridine 1-oxide” is 188.57 g/mol . It has a topological polar surface area of 71.3 Ų .Scientific Research Applications
Structural Analysis
2-Chloro-6-methyl-4-nitropyridine 1-oxide and its derivatives are extensively studied for their molecular structures, often determined through methods like gas-phase electron diffraction, X-ray crystallography, and vibrational spectroscopy. These compounds exhibit unique molecular conformations, contributing valuable insights into intermolecular interactions, hydrogen bonding, and molecular geometry (Chiang & Song, 1983), (Ban-Oganowska et al., 2001).
Crystal Engineering and Nonlinear Optics
These compounds are pivotal in crystal engineering, especially for developing materials with quadratic nonlinear optical behavior. Their molecular complexation and alignment of chromophores, studied through methods like second harmonic generation (SHG) and X-ray topography, are crucial for applications in nonlinear optics (Muthuraman et al., 2001).
NMR Spectral and Theoretical Studies
NMR spectroscopy, coupled with theoretical calculations, provides profound insights into the electronic structure and dynamics of these molecules. These studies are instrumental in understanding the chemical shifts, molecular stability, and intramolecular interactions within these compounds (Laihia et al., 2006).
Vibrational Studies and Material Characterization
Vibrational studies, including IR and Raman spectroscopy, along with X-ray diffraction, are used to analyze the molecular and crystal structures. These studies shed light on the role of substituents in altering molecular arrangements and intermolecular interactions, which are crucial for materials science and engineering (Lorenc et al., 2012).
Safety and Hazards
The compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . In case of exposure, it is recommended to flush the eyes, remove to fresh air, and wash out the mouth with copious amounts of water .
Relevant Papers The relevant papers retrieved include a study on the observation of attractive intermolecular C–H⋯O interaction in the compound and a two-step continuous flow synthesis of 4-Nitropyridine .
Mechanism of Action
Target of Action
It’s known that nitropyridine oxides are often used as intermediates in organic synthesis , suggesting that their targets could be a variety of organic compounds.
Mode of Action
Nitropyridine oxides are known to undergo reactions such as displacement by halogen . For instance, 4-nitropyridine and sulfuryl chloride give 2,4-dichloropyridine, whereas 2-bromo-4-nitropyridine 1-oxide and acetyl bromide produce 2,4-dibromopyridine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-methyl-4-nitropyridine 1-oxide. It’s a crystalline solid that can appear colorless or pale yellow . It has low solubility in solvents and is relatively unstable, prone to explosion under high temperatures, fire, or sunlight . It’s a strong oxidizer and can react violently with combustible materials .
properties
IUPAC Name |
2-chloro-6-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTROWSASXESEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372852 | |
| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-4-nitropyridine 1-oxide | |
CAS RN |
40314-84-9 | |
| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1302433.png)



![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)



![5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B1302463.png)

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)


